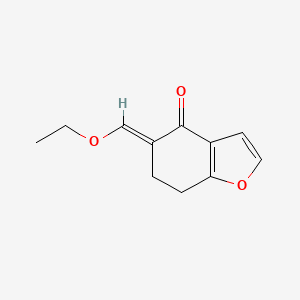amine](/img/structure/B13316757.png)
[(4-Fluoro-2-methylphenyl)methyl](pentan-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-2-methylphenyl)methylamine is a synthetic compound with a molecular formula of C13H20FN. This compound is part of the broader class of synthetic cathinones, which are known for their psychoactive properties. Synthetic cathinones are often used in research and forensic applications due to their structural similarity to naturally occurring cathinones found in the khat plant .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the reaction of 4-fluoro-2-methylbenzyl chloride with pentan-3-ylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions as the laboratory synthesis, with additional steps for purification and quality control to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-2-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Primary amines
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-methylphenyl)methylamine is primarily used in scientific research, particularly in the fields of chemistry and forensic toxicology. It serves as a reference standard for the identification and quantification of synthetic cathinones in biological samples. Additionally, it is used in studies investigating the pharmacological effects and toxicological profiles of synthetic cathinones .
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with the central nervous system. It is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged stimulation of the postsynaptic receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-methyl-α-Pyrrolidinovalerophenone (4F-3-methyl-α-PVP)
- 4-Methylphenyl-2-ethylamino-pentan-1-one (4-MEAP)
- 4-Fluoro-3-methyl-α-Pyrrolidinopentiophenone (4F-3-methyl-α-PVP)
Uniqueness
(4-Fluoro-2-methylphenyl)methylamine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and metabolic stability. The presence of the fluorine atom and the methyl group on the aromatic ring can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic profile .
Eigenschaften
Molekularformel |
C13H20FN |
|---|---|
Molekulargewicht |
209.30 g/mol |
IUPAC-Name |
N-[(4-fluoro-2-methylphenyl)methyl]pentan-3-amine |
InChI |
InChI=1S/C13H20FN/c1-4-13(5-2)15-9-11-6-7-12(14)8-10(11)3/h6-8,13,15H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
AXINWLQWMKDSQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NCC1=C(C=C(C=C1)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
amine](/img/structure/B13316679.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
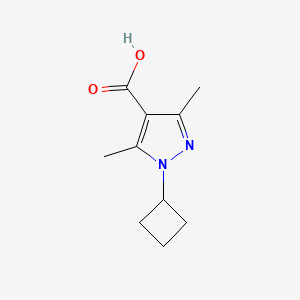
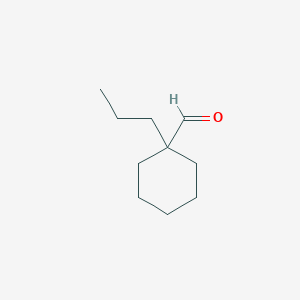
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
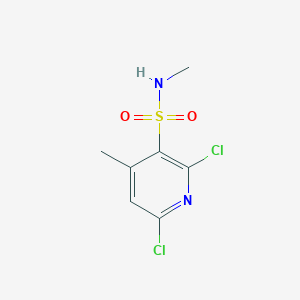

![3-{[(2-Hydroxypropyl)amino]methyl}benzonitrile](/img/structure/B13316731.png)

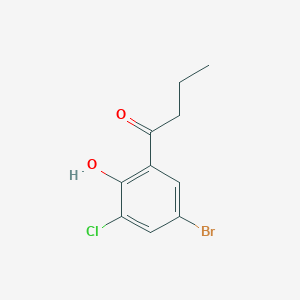
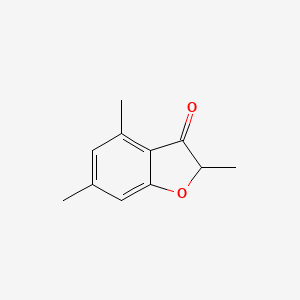
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
